Tris(4-methoxyphenyl)methanol

Description

Systematic IUPAC Nomenclature and Structural Representation

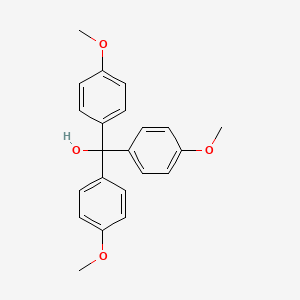

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as this compound. This nomenclature reflects the fundamental structural architecture consisting of a central methanol unit bearing three identical para-methoxyphenyl substituents attached to the carbon atom adjacent to the hydroxyl group. The systematic name explicitly indicates the presence of three 4-methoxyphenyl groups, where the numerical designation "4" specifies the para position of the methoxy substituent on each benzene ring relative to the point of attachment to the central carbon atom.

The structural representation demonstrates a quaternary carbon center bonded to three aromatic rings and one hydroxyl group, creating a tetrahedral geometry around the central carbon atom. Each of the three phenyl rings contains a methoxy group positioned para to the carbon-carbon bond connecting to the central methanol unit. The Simplified Molecular Input Line Entry System representation, COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)O, provides a linear notation that captures the complete connectivity pattern of all atoms within the molecular structure.

The International Chemical Identifier string, InChI=1S/C22H22O4/c1-24-19-10-4-16(5-11-19)22(23,17-6-12-20(25-2)13-7-17)18-8-14-21(26-3)15-9-18/h4-15,23H,1-3H3, offers a standardized representation that encodes the molecular structure in a format suitable for database storage and computational analysis. The corresponding International Chemical Identifier Key, JCLOLVVCZNYDIP-UHFFFAOYSA-N, serves as a unique identifier derived from the full International Chemical Identifier string.

Molecular Formula and Stoichiometric Composition

The molecular formula C₂₂H₂₂O₄ defines the exact stoichiometric composition of this compound. This formula indicates the presence of twenty-two carbon atoms, twenty-two hydrogen atoms, and four oxygen atoms within each molecular unit. The molecular weight is precisely determined as 350.4077 atomic mass units, providing the basis for quantitative analytical determinations and molar calculations in synthetic applications.

The stoichiometric analysis reveals that the four oxygen atoms are distributed as three methoxy groups contributing six oxygen atoms collectively (two oxygen atoms per methoxy group, but counted as three due to the ether linkage) and one hydroxyl group contributing one oxygen atom. The carbon framework consists of three benzene rings contributing eighteen carbon atoms, three methoxy carbon atoms, and one central carbon atom bearing the hydroxyl group. The hydrogen distribution encompasses twelve aromatic hydrogen atoms on the benzene rings, nine methoxy hydrogen atoms, and one hydroxyl hydrogen atom.

| Element | Count | Percentage by Mass |

|---|---|---|

| Carbon | 22 | 75.39% |

| Hydrogen | 22 | 6.33% |

| Oxygen | 4 | 18.28% |

This molecular composition places this compound within the category of substituted trityl alcohols, characterized by the presence of electron-donating methoxy substituents that significantly influence the electronic properties and reactivity patterns of the compound.

Synonyms and Registry Identifiers

This compound is recognized under multiple systematic and common names that reflect different nomenclature conventions and historical naming practices. The most widely used synonym is 4,4',4''-Trimethoxytrityl alcohol, which emphasizes the trityl alcohol core structure with methoxy substitution at the para positions of all three phenyl rings. This nomenclature follows the convention of indicating the substitution pattern using prime notation to distinguish between the three equivalent aromatic rings.

Additional recognized synonyms include Methanol, tris(p-methoxyphenyl)-, which follows an older nomenclature style using the prefix "p-" to indicate para substitution. The systematic name Benzenemethanol, 4-methoxy-.alpha.,.alpha.-bis(4-methoxyphenyl)- represents an alternative approach that identifies one of the aromatic rings as the parent benzenemethanol unit with two additional 4-methoxyphenyl substituents at the alpha position. The designation Tris(p-methoxyphenyl)methanol employs the abbreviated "p-" notation for para substitution while maintaining the tris prefix structure.

The Chemical Abstracts Service registry number 3010-81-9 serves as the primary international identifier for this compound across chemical databases and regulatory systems. The European Community number 221-139-5 provides identification within European Union chemical registration and regulatory frameworks. The Unique Ingredient Identifier V6E2SNJ8K7 offers standardized identification within pharmaceutical and biological regulatory systems. The Molecular Design Limited number MFCD00014898 facilitates identification within commercial chemical databases and inventory systems.

Isomeric Considerations and Stereochemical Features

This compound exhibits specific stereochemical characteristics that distinguish it from potential constitutional and stereoisomeric variants. The compound possesses no stereogenic centers, as the central carbon atom is bonded to three identical 4-methoxyphenyl groups and one hydroxyl group, resulting in a symmetrical molecular architecture that precludes the existence of enantiomeric forms. The absence of stereoisomerism simplifies the structural analysis and synthetic approaches to this compound.

Constitutional isomerism considerations reveal that alternative substitution patterns of methoxy groups on the phenyl rings would generate distinct chemical entities. The 4,4',4''-substitution pattern represents the symmetrical arrangement where all methoxy groups occupy para positions relative to their respective carbon-carbon bonds to the central carbon atom. Alternative isomeric possibilities include mixed substitution patterns such as 2,4,4'- or 3,4,4'- arrangements, which would result in different chemical and physical properties.

The molecular conformation analysis indicates that the three 4-methoxyphenyl groups adopt a propeller-like arrangement around the central carbon atom to minimize steric interactions between the aromatic rings. This conformational preference is supported by crystallographic evidence demonstrating that the compound crystallizes in space group P₂₁ with two molecules in the asymmetric unit, and the molecules are linked into dimers by weak O—H...O hydrogen bonds. The crystal structure reveals that the intermolecular hydrogen bonding distance is 3.035 Angstroms, indicating moderate hydrogen bonding interactions that influence solid-state packing arrangements.

The rotational freedom around the carbon-carbon bonds connecting the central carbon to each aromatic ring allows for conformational flexibility in solution, while the para-methoxy substitution pattern ensures that all three aromatic rings maintain equivalent electronic environments. This symmetrical substitution pattern contributes to the overall stability of the molecule and influences its solubility characteristics and reactivity patterns in various chemical transformations.

Properties

IUPAC Name |

tris(4-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O4/c1-24-19-10-4-16(5-11-19)22(23,17-6-12-20(25-2)13-7-17)18-8-14-21(26-3)15-9-18/h4-15,23H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCLOLVVCZNYDIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10184188 | |

| Record name | 4,4',4''-Trimethoxytrityl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3010-81-9 | |

| Record name | 4-Methoxy-α,α-bis(4-methoxyphenyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3010-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4',4''-Trimethoxytrityl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003010819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4',4''-Trimethoxytrityl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4',4''-trimethoxytrityl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.218 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tris(4-methoxyphenyl)methanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6E2SNJ8K7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

General Synthetic Strategy for Tris(4-methoxyphenyl)methanol

This compound is typically synthesized via nucleophilic addition of 4-methoxyphenyl organometallic reagents to formaldehyde or related electrophilic carbonyl compounds. The general approach involves:

- Preparation of 4-methoxyphenyl organometallic intermediates (such as organolithium or Grignard reagents).

- Reaction of these intermediates with formaldehyde or paraformaldehyde.

- Work-up and purification to isolate the triaryl methanol product.

Preparation of 4-Methoxyphenyl Organometallic Reagents

A critical step is the generation of the 4-methoxyphenyl nucleophile. Two common methods are:

- Lithiation of 4-bromoanisole or 4-iodoanisole : Treatment with n-butyllithium at low temperatures (-78 °C) in anhydrous ether or tetrahydrofuran (THF) generates 4-methoxyphenyl lithium species.

- Grignard reagent formation : Reaction of 4-bromoanisole with magnesium turnings in anhydrous ether or THF yields 4-methoxyphenyl magnesium bromide.

These organometallic reagents are highly reactive and must be handled under inert atmosphere to prevent decomposition.

Reaction with Formaldehyde

The organometallic intermediate is reacted with formaldehyde to form the this compound. The key parameters are:

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Formaldehyde source | Paraformaldehyde or aqueous formaldehyde | Paraformaldehyde preferred for dryness |

| Solvent | Anhydrous THF or diethyl ether | Ensures stability of organometallic |

| Temperature | -78 °C to 0 °C initially, then room temp | Controls reaction rate and selectivity |

| Reaction time | 0.5 to 5 hours | Monitored by TLC or GC-MS |

| Quenching agent | Protonic solvent (e.g., water, dilute acid) | To terminate reaction and protonate alkoxide intermediate |

Representative Experimental Procedure

A detailed example adapted from related triaryl methanol syntheses involves:

- Cooling a solution of 4-methoxyphenyl lithium (prepared by dropwise addition of n-butyllithium to 4-bromoanisole in THF at -78 °C) to maintain low temperature.

- Slowly adding paraformaldehyde to the stirred solution.

- Allowing the mixture to warm to room temperature and stirring for several hours to ensure complete conversion.

- Quenching the reaction with water or dilute acid.

- Extracting the product into an organic solvent, drying, and purifying by recrystallization or chromatography.

Alternative Synthetic Routes and Modifications

- Use of organolithium reagents with formaldehyde gas : In some patents, organolithium reagents derived from substituted benzyl compounds are reacted with formaldehyde gas under controlled temperature (-78 °C to 10 °C) to yield high purity triaryl methanols with yields up to 70-80%.

- Catalytic oxidation and hydrogenation steps : Some methods start from anisole derivatives, involving oxidation to aldehydes followed by catalytic hydrogenation to the alcohol stage, but these are less common for this compound specifically.

Yield and Purity Data

| Method | Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| Organolithium + paraformaldehyde | 70-80 | >95 | Standard laboratory method, reproducible |

| Organolithium + formaldehyde gas | ~70 | 99+ | Patent method with controlled gas addition |

| Catalytic oxidation/hydrogenation | Variable | Not specified | More complex, industrial scale potential |

Research Findings and Observations

- The reaction is highly sensitive to moisture and oxygen; inert atmosphere (nitrogen or argon) is essential.

- Low temperature control during organometallic formation and addition to formaldehyde prevents side reactions and improves selectivity.

- Slow addition of formaldehyde or paraformaldehyde improves product quality.

- Purification typically involves recrystallization from methanol or chromatographic techniques using silica gel.

Summary Table of Preparation Methods

| Step | Reagents & Conditions | Outcome/Yield | Reference/Notes |

|---|---|---|---|

| 1. Formation of organolithium | 4-bromoanisole + n-BuLi in THF, -78 °C | 4-methoxyphenyl lithium formed | Standard organolithium prep |

| 2. Reaction with formaldehyde | Paraformaldehyde added at -78 °C to 0 °C | This compound | Yields 70-80%, high purity |

| 3. Work-up and purification | Quench with water or acid, extraction, recrystallization | Pure product isolated | Typical lab purification |

| Alternative: formaldehyde gas | Organolithium + formaldehyde gas at -78 °C to 10 °C | Up to 70%, 99% purity | Patent method |

Scientific Research Applications

Synthesis of Tris(4-methoxyphenyl)methanol

This compound can be synthesized through several methods, including the reaction of tris(4-methoxyphenyl)methyl chloride with nucleophiles such as sodium methoxide. This reaction can yield various derivatives, which are essential for exploring different biological activities and properties .

Antiproliferative Properties

Recent studies have demonstrated that TPM derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, conjugates of TPM with Leuprorelin have shown enhanced efficacy in inhibiting the growth of human breast cancer (BT-549), prostate cancer (PC3), and lung cancer (A549) cells compared to non-covalent mixtures .

Table 1: Antiproliferative Activity of TPM Conjugates

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| LEP-TPM 2a | BT-549 | 15 | Significant improvement over LEP alone |

| LEP-TPM 2b | PC3 | 10 | Higher uptake observed |

| LEP-TPM 2c | A549 | 12 | Enhanced cellular retention |

Antioxidant Activity

TPM derivatives have also been evaluated for their antioxidant properties. In a study involving Triptorelin conjugates, TPM was shown to reduce lipid peroxidation significantly, indicating its potential as an antioxidant agent .

Table 2: Lipid Peroxidation Inhibition by TPM Conjugates

| Compound | Concentration (µM) | % Inhibition | Duration (hrs) |

|---|---|---|---|

| TRP-TPM 1a | 25 | 30 | 8 |

| TRP-TPM 1b | 25 | 25 | 8 |

| TRP-TPM 1c | 25 | 20 | 8 |

Materials Science Applications

In materials science, TPM has been explored for its potential use in creating novel polymeric materials due to its unique structural properties. Its ability to form stable co-crystals has been documented, which can be beneficial in developing new materials with specific optical or electronic properties .

Case Study: Drug Delivery Systems

A notable application of TPM is in the modification of drug delivery systems for cancer therapy. The synthesis of TPM conjugates with Leuprorelin has shown that these prodrugs can enhance the therapeutic index by improving drug solubility and stability while reducing side effects associated with conventional therapies .

Case Study: Antioxidant Efficacy

Another study highlighted the antioxidant potential of TPM derivatives when conjugated with Triptorelin. The results indicated a dose-dependent reduction in oxidative stress markers in cell lines treated with these conjugates, showcasing their potential for therapeutic applications in oxidative stress-related conditions .

Mechanism of Action

The mechanism of action of tris(4-methoxyphenyl)methanol involves its interaction with various molecular targets. In biological systems, it can penetrate cell membranes and interact with intracellular proteins, potentially altering their function. The methoxy groups play a crucial role in modulating the compound’s hydrophobicity and its ability to interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Tris(4-methylphenyl)methanol: Similar structure but with methyl groups instead of methoxy groups.

Tris(4-chlorophenyl)methanol: Contains chlorine atoms instead of methoxy groups.

Tris(4-fluorophenyl)methanol: Contains fluorine atoms instead of methoxy groups.

Uniqueness: Tris(4-methoxyphenyl)methanol is unique due to the presence of methoxy groups, which enhance its solubility in organic solvents and its ability to participate in various chemical reactions. The methoxy groups also influence the compound’s biological activity, making it a valuable tool in biochemical research.

Biological Activity

Tris(4-methoxyphenyl)methanol (TPM) is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential applications in cancer treatment. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by its three methoxy-substituted phenyl groups attached to a central carbon atom. Its chemical formula is . The compound has been investigated for its ability to act as a prodrug, enhancing the efficacy of various anti-cancer agents by improving their cellular uptake and retention.

Target and Mode of Action

TPM primarily functions as a hydrophobic linker in prodrug formulations, particularly conjugated with anti-cancer drugs like triptorelin. This conjugation increases the hydrophobicity of the drugs, which is hypothesized to enhance their cellular uptake and retention within target cells. The enhanced bioavailability leads to improved therapeutic effects against cancer cells .

Biochemical Pathways

The compound influences several biochemical pathways by interacting with enzymes and proteins, thereby modulating their activity. Studies have shown that TPM conjugates significantly inhibit cell proliferation in various cancer cell lines, including human acute lymphoblastic leukemia (CCRF-CEM) and human ovarian adenocarcinoma (SK-OV-3) cells .

Antiproliferative Effects

Research indicates that TPM conjugates exhibit notable antiproliferative activity. A study demonstrated that the addition of TPM to triptorelin resulted in enhanced cytotoxic effects against cancer cells without increasing cytotoxicity compared to physical mixtures of TPM and triptorelin .

Temporal Stability and Dosage Effects

In laboratory settings, the stability of TPM conjugates has been assessed over time. Results indicated that these compounds maintain their antiproliferative activities over a 72-hour incubation period. Furthermore, dosage variations in animal models revealed that lower doses could lead to beneficial effects such as improved cellular uptake .

Data Table: Summary of Biological Activities

| Cell Line | Effect of TPM Conjugate | Reference |

|---|---|---|

| CCRF-CEM (Leukemia) | Significant inhibition | |

| SK-OV-3 (Ovarian Adenocarcinoma) | Enhanced antiproliferation | |

| 3T3-L1 (Mouse Preadipocytes) | Inhibition observed |

Case Studies

- Triptorelin Conjugation Study : A study presented at the American Association for Cancer Research highlighted how conjugating triptorelin with TPM improved its biological activity significantly compared to unmodified triptorelin. The findings suggested that these conjugates could serve as effective prodrugs in enhancing anti-cancer therapies .

- Pharmacokinetic Analysis : Pharmacokinetic studies have shown that TPM enhances the absorption, distribution, metabolism, and excretion (ADME) properties of anti-cancer drugs. This improvement leads to better therapeutic outcomes in preclinical models .

Chemical Reactions Analysis

2.1. Reaction with Sodium Methoxide

One significant reaction involving tris(4-methoxyphenyl)methanol is its interaction with sodium methoxide. In this reaction, tris(4-methoxyphenyl)methyl chloride reacts with sodium methoxide in methanol or aprotic solvents, leading to the formation of methyl tris(4-methoxyphenyl)methyl ether. Notably, no reduction to tris(4-methoxyphenyl)methane occurs under these conditions, which contrasts with reactions lacking sodium methoxide where methoxy group exchange is more prevalent. The mechanism involves the nucleophilic attack of the methoxide ion on the central carbon of the cation derived from tris(4-methoxyphenyl)methyl chloride, resulting in a substitution product rather than a reduction product .

2.3. Photochemical Reactions

This compound also participates in photochemical reactions, particularly when irradiated in methanol. Such reactions can lead to the formation of various photoproducts through mechanisms involving hydrogen atom abstraction. The selectivity and efficiency of these reactions can be influenced by the presence of specific additives or solvents .

2.4. Formation of Tris(4-methoxyphenyl)methyl Tetrafluoroborate

The transformation of this compound into its corresponding tetrafluoroborate salt is another important reaction pathway. This process involves reacting this compound with tetrafluoroboric acid in dichloromethane under controlled conditions, yielding tris(4-methoxyphenyl)methyl tetrafluoroborate with high purity and yield .

Q & A

Basic Research Questions

Q. What synthetic strategies are used to prepare Tris(4-methoxyphenyl)methanol (TPM) derivatives, and how are reaction conditions optimized?

- Methodological Answer : TPM derivatives are synthesized via coupling reactions using reagents such as HBTU, DIPEA, or DIC. Optimization involves adjusting molar ratios, reaction times (e.g., 12–48 hours), and temperatures (room temperature to 60°C). For example, triptorelin conjugates with TPM linkers were synthesized to enhance hydrophobicity, which is critical for improving cellular uptake in anticancer prodrug development .

Q. Which analytical techniques are recommended for characterizing this compound and its derivatives?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirms substitution patterns and purity (e.g., aromatic proton signals at δ 6.8–7.2 ppm for methoxyphenyl groups).

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., O–H stretch at ~3400 cm⁻¹, C–O–C stretch at ~1250 cm⁻¹).

These methods align with protocols used for structurally related methoxyphenyl compounds .

Advanced Research Questions

Q. How can researchers experimentally evaluate the role of TPM-based linkers in enhancing cellular uptake of therapeutic agents?

- Methodological Answer :

- Comparative Studies : Compare cellular retention of TPM-conjugated vs. unconjugated drugs using fluorescence tagging (e.g., FITC) or radiolabeling (e.g., ³H).

- In Vitro Models : Use cancer cell lines (e.g., prostate cancer cells) treated with triptorelin-TPM conjugates. Measure reduced testosterone flare effects, a side effect of chemotherapy, to infer improved uptake .

Q. What methodological considerations are critical when employing the TBARS assay to quantify antioxidant activity of TPM derivatives?

- Methodological Answer :

- Fenton Reaction Control : Maintain consistent Fe²⁺/H₂O₂ ratios (e.g., 1:2 molar ratio) to standardize hydroxyl radical generation.

- Incubation Time : Optimize time-dependent measurements (e.g., 30–120 minutes) to capture dose-response trends.

- Data Normalization : Express TBARS levels as % reduction relative to controls. In TPM-triptorelin studies, a 20–30% decrease in lipid peroxidation was observed, requiring strict protocol standardization to minimize inter-assay variability .

Q. How should researchers address inconsistencies in dose-response data for TPM derivatives across experimental models?

- Methodological Answer :

- Meta-Analysis : Adjust for variables such as cell type (e.g., epithelial vs. stromal), assay sensitivity, and linker hydrophobicity (logP values).

- Statistical Models : Use ANOVA or mixed-effects models to identify significant trends. For example, batch-dependent efficacy in TBARS assays necessitates cross-validation with orthogonal methods like electron paramagnetic resonance (EPR) for ROS detection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.